Trimethylcyclohexanol
Description
Significance in Contemporary Organic Synthesis Research
Trimethylcyclohexanol serves as a crucial building block in modern organic synthesis. cymitquimica.com Its structural framework is utilized in the preparation of a variety of more complex molecules. A primary application lies in its use as an intermediate for producing esters, some of which are valuable in the cosmetic and fragrance industries. researchgate.net For instance, the esterification of 3,3,5-trimethylcyclohexanol (B90689) with salicylic (B10762653) acid yields homosalate, a widely used UV-filtering agent in sunscreens. researchgate.netgoogle.com
Researchers are actively exploring greener and more efficient synthetic routes involving this compound. Recent studies have focused on solvent-free methodologies and microwave-mediated procedures to synthesize its esters, aiming to simplify conventional processes and reduce environmental impact. researchgate.net Furthermore, enzymatic transformations involving this compound are being investigated to facilitate diverse chemical reactions under mild conditions. The compound's stereoisomers are also of particular interest in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical for the synthesis of pharmacologically active molecules. google.com The study of its derivatives extends to potential applications in treating vascular diseases and as pigment-lightening alternatives in cosmetics. researchgate.netpatsnap.com
Overview of Cyclohexanol (B46403) Chemistry and its Research Context
Cyclohexanols, the class of compounds to which this compound belongs, are fundamental molecules in organic chemistry. ontosight.ai The parent compound, cyclohexanol, is a colorless liquid consisting of a cyclohexane (B81311) ring with a single hydroxyl substituent. nih.gov It serves as a key industrial solvent and a precursor in the production of important commodities like nylon-6 and nylon-66, through its oxidation products cyclohexanone (B45756) and adipic acid. nih.govmdpi.comebi.ac.uk
The chemistry of cyclohexanols is dominated by the reactions of the hydroxyl group and the cyclohexane ring. Key reactions include:
Oxidation: Cyclohexanols can be oxidized to form the corresponding cyclohexanones. mdpi.com
Esterification: Reaction with carboxylic acids or their derivatives produces esters, which have broad applications. patsnap.com
Dehydration: Elimination of water leads to the formation of cyclohexenes. cymitquimica.com
Amination: The hydroxyl group can be substituted by an amino group to produce cyclohexylamines, which are important industrial chemicals. acs.org
Research in the field often focuses on developing selective and efficient catalytic systems for these transformations. For example, studies have explored the use of various catalysts for the amination of cyclohexanol and the photocatalytic oxidation of cyclohexane to cyclohexanol and cyclohexanone under milder, more sustainable conditions. mdpi.comacs.org The stereochemistry of substituted cyclohexanols also plays a crucial role in their reactivity and is a subject of ongoing investigation. researchgate.net
Historical Trajectories of Academic Investigations on this compound
The study of this compound is rooted in the broader historical development of organic chemistry and structural theory in the 19th century, notably the work of chemists like Aleksandr Butlerov. illinois.edu The initial academic interest in substituted cyclohexanols was driven by the desire to understand the structure and reactivity of cyclic compounds.
Early investigations into this compound often focused on its synthesis and the separation of its various stereoisomers. One of the older, more laborious methods for separating isomers involved the selective crystallization of their derivatives, such as cinchonine (B1669041) salts. google.com The synthesis of specific isomers, for example, from naturally occurring compounds like pulegone, has also been a subject of historical research. google.com
The industrial synthesis of 3,3,5-trimethylcyclohexanol is often achieved through the hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). patsnap.com Patents from past decades detail various methods to improve the yield and purity of the final product. For instance, methods have been developed for synthesizing derivatives like 3,3,5-trimethylcyclohexanol salicylate (B1505791), highlighting its long-standing commercial relevance. google.com Over time, research has shifted from fundamental synthesis and characterization to optimizing production processes for efficiency and environmental friendliness, reflecting broader trends in chemical research. ontosight.aipatsnap.com
Data Tables
Table 1: Physicochemical Properties of 3,3,5-Trimethylcyclohexanol
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3,3,5-trimethylcyclohexan-1-ol | nih.gov |
| Molecular Formula | C₉H₁₈O | cymitquimica.com |
| Molecular Weight | 142.24 g/mol | nih.gov |
| CAS Number | 116-02-9 | nih.gov |
| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.comnih.gov |
| Odor | Camphor-like, menthol-like | nih.gov |
| Boiling Point | ~194 °C | ontosight.ai |
| Solubility | Limited in water, soluble in organic solvents | cymitquimica.com |
Table 2: Comparison of Selected Synthesis Methods for Trimethylcyclohexanols
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield | Notes | Source(s) |
|---|---|---|---|---|---|---|
| Catalytic Hydrogenation | Isophorone | Zn-promoted Ni-Mo non-supported catalyst | 140-180 °C, 1.5-3.0 MPa | >99% | High conversion and selectivity. | patsnap.com |
| Grignard Reaction | 2,6-dimethylcyclohexanone | Methyl magnesium bromide in ether | -78 °C to 0 °C | Not specified | Synthesis of 1,2,6-trimethylcyclohexanol. | prepchem.com |
| Solid-State Reduction | 3,3,5-trimethylcyclohexanone (B147574) (Dihydroisophorone) | Sodium borohydride (B1222165)/alumina | Solid state, microwave irradiation | Good yields | Fast, solvent-free, green chemistry approach. | researchgate.net |
| Esterification | Salicylic acid and 3,3,5-trimethylcyclohexanol | Thionyl chloride, 4-picoline | 45-55 °C | >82% | Synthesis of homomenthyl salicylate. | google.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1321-60-4 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1,2,2-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(2)6-4-5-7-9(8,3)10/h10H,4-7H2,1-3H3 |
InChI Key |
UENOQWSWMYJKIW-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1(C)O)C |
Canonical SMILES |
CC1(CCCCC1(C)O)C |
Origin of Product |
United States |
Synthetic Methodologies for Trimethylcyclohexanol and Its Research Analogs
Catalytic Hydrogenation Strategies
Catalytic hydrogenation stands as the most viable and widely studied method for the synthesis of trimethylcyclohexanol from isophorone (B1672270). This approach offers high efficiency and the potential for selectivity control through the careful selection of catalysts, reaction media, and other process parameters.
Hydrogenation of Isophorone
The hydrogenation of isophorone is a consecutive reaction where the α,β-unsaturated ketone is first reduced to the corresponding saturated ketone (TMCH), which is then further hydrogenated to the final product, 3,3,5-trimethylcyclohexanol (B90689). nih.gov The relative rates of these two hydrogenation steps are crucial in determining the final product distribution.
The hydrogenation of isophorone presents a challenge in chemo- and regioselectivity due to the presence of two reducible functional groups: a carbon-carbon double bond (C=C) and a carbon-oxygen double bond (C=O). The general reaction pathway involves the initial hydrogenation of the C=C bond to form TMCH, followed by the hydrogenation of the C=O bond to yield 3,3,5-trimethylcyclohexanol. nih.gov Thermodynamics favor the hydrogenation of the C=C bond over the C=O bond. royalsocietypublishing.orgnih.gov
Achieving high selectivity for this compound requires reaction conditions that promote the hydrogenation of both functional groups. Typically, conditions that lead to high isophorone conversion also result in a higher yield of 3,3,5-trimethylcyclohexanol, as the formation of the alcohol is a consecutive reaction. nih.govnih.gov Prolonged reaction times generally lead to increased production of this compound at the expense of TMCH. royalsocietypublishing.orgnih.gov
Both noble and non-noble metal catalysts have been extensively investigated for the hydrogenation of isophorone. The choice of catalyst plays a pivotal role in both the activity and selectivity of the reaction.
Noble Metal Catalysts: Palladium (Pd) is a commonly used noble metal catalyst that demonstrates high activity for the hydrogenation of both C=C and C=O bonds. royalsocietypublishing.orgresearchgate.net Supported palladium catalysts, such as Pd on activated carbon (Pd/AC) or alumina (Pd/Al2O3), are frequently employed. royalsocietypublishing.orgrsc.org Under certain conditions, Pd catalysts can achieve high conversions of isophorone, leading to significant yields of this compound. For instance, using a 5% Pd/Al2O3 catalyst in supercritical carbon dioxide resulted in 99.9% conversion of isophorone. rsc.org Other noble metals like platinum (Pt), iridium (Ir), and ruthenium (Ru) supported on carbon or silica have also been studied, showing varying degrees of activity and selectivity. rsc.orgrsc.org
Non-Noble Metal Catalysts: Non-noble metal catalysts, particularly Raney® catalysts, offer a cost-effective alternative to precious metals. rsc.org Raney® Nickel (Ni) has shown excellent activity, achieving 99.8% conversion of isophorone under solvent-free conditions, although this also produced a mixture of TMCH (72.5%) and 3,3,5-trimethylcyclohexanol (26.5%). nih.gov Other Raney® type catalysts like cobalt (Co) also exhibit good catalytic activity. nih.gov The performance of these non-noble metal catalysts can be significantly influenced by the reaction solvent. nih.gov For instance, the use of protic solvents like methanol or ethanol with Raney® Ni promoted the formation of 3,5,5-trimethylcyclohexanol. nih.gov
| Catalyst | Support | Solvent | Isophorone Conversion (%) | TMCH Yield (%) | 3,3,5-Trimethylcyclohexanol Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd | Activated Carbon | None | >99.9 | 14.8 | - | royalsocietypublishing.org |
| Raney® Ni | - | None | 99.8 | 72.5 | 26.5 | nih.gov |
| Raney® Ni | - | Methanol | - | - | 77.6 | nih.gov |
| Raney® Ni | - | Ethanol | - | - | 79.7 | nih.gov |
| Raney® Co | - | None | >83.4 | >62.5 | - | nih.gov |
| Ir | Carbon | THF | 89.6 | 87.6 | - | rsc.org |
| Pt | Carbon | THF | 39.5 | 38.7 | - | rsc.org |
The reaction medium can significantly impact the selectivity of isophorone hydrogenation. The choice of solvent can influence the solubility of reactants and hydrogen, as well as the interaction of substrates with the catalyst surface.
Supercritical Fluids: Supercritical carbon dioxide (scCO2) has been utilized as a reaction medium for the hydrogenation of isophorone. royalsocietypublishing.orgnih.gov It offers advantages such as easy product separation and tunable properties. royalsocietypublishing.org The use of scCO2 with noble metal catalysts has been shown to improve the selectivity towards TMCH. royalsocietypublishing.orgnih.gov However, by tuning other reaction parameters, the reaction can be driven towards the formation of this compound.
Conventional Solvents: The polarity of the solvent plays a crucial role. Protic solvents like methanol and ethanol have been found to promote the formation of 3,5,5-trimethylcyclohexanol when using Raney® Ni as a catalyst. nih.gov In contrast, aprotic solvents like tetrahydrofuran (THF) tend to favor the formation of TMCH. rsc.orgnih.gov For instance, with Raney® Ni, the yield of 3,5,5-trimethylcyclohexanol increased from 26.5% in solvent-free conditions to 79.7% in ethanol. nih.gov Ethyl acetate has also been identified as an excellent solvent for achieving high isophorone conversion. researchgate.netresearchgate.net
| Catalyst | Solvent | Isophorone Conversion (%) | TMCH Selectivity (%) | Reference |
|---|---|---|---|---|
| Pd/AC | Ethanol | >99.9 | 73.8 | nih.gov |
| Pd/AC | Dichloromethane | - | - | royalsocietypublishing.org |
| Pd/AC | Supercritical CO2 | - | - | royalsocietypublishing.org |
| Raney® Ni | THF | 100 | 98.1 (Yield) | rsc.org |
| Raney® Ni | Methanol | - | - (Promotes alcohol formation) | nih.gov |
| Raney® Ni | Ethanol | - | - (Promotes alcohol formation) | nih.gov |
Lewis acids have been employed as co-catalysts to control the selectivity of isophorone hydrogenation. Their primary role is to interact with the carbonyl group of isophorone and TMCH, thereby inhibiting its hydrogenation. royalsocietypublishing.orgresearchgate.netresearchgate.net This effect is highly beneficial for the selective production of TMCH. Consequently, for the synthesis of this compound, the addition of a Lewis acid would be counterproductive as it would suppress the desired second hydrogenation step.
Studies have shown that Lewis acids such as zinc chloride (ZnCl2) can significantly increase the selectivity towards TMCH to over 99% when used in conjunction with a Pd/AC catalyst. royalsocietypublishing.orgresearchgate.net The Lewis acid is believed to protect the carbonyl group from being reduced. royalsocietypublishing.org Therefore, to maximize the yield of this compound, the reaction should be conducted in the absence of Lewis acids or with very weak Lewis acids whose inhibitory effect is minimal under the chosen reaction conditions.
Asymmetric and Enantioselective Hydrogenation
While the primary focus of the provided research is on the synthesis of the achiral 3,3,5-trimethylcyclohexanol, the field of asymmetric hydrogenation offers pathways to chiral isomers. The asymmetric hydrogenation of isophorone mediated by (S)-proline on a supported palladium catalyst can achieve excellent enantioselectivity, with an enantiomeric excess of up to 99% for the chiral product 3,3,5-trimethylcyclohexanone (B147574). nih.gov This chiral ketone could then, in principle, be subjected to a subsequent stereoselective reduction of the carbonyl group to yield specific stereoisomers of this compound. The crucial enantioselectivity-controlling steps in this process occur on the metal surface, classifying it as a heterogeneous asymmetric hydrogenation. nih.gov The mechanism involves the formation of a chiral reactive intermediate from the condensation of isophorone and (S)-proline. nih.gov
Chiral Catalyst Design and Modifier Effects
The enantioselective hydrogenation of prochiral substrates, such as trimethylcyclohexenones, to yield specific enantiomers of this compound is a significant challenge in asymmetric catalysis. The design of effective chiral catalysts is paramount to achieving high enantioselectivity. Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, are often employed in conjunction with chiral ligands. ajchem-b.com
The principle of asymmetric catalysis with chiral organometallic molecular catalysts involves the formation of a catalyst-substrate complex where the chiral ligand dictates the facial selectivity of hydrogen addition to the prochiral ketone. For instance, rhodium catalysts bearing chiral phosphorus ligands like (R, R)-Et-DuPhos have demonstrated high efficiency and enantioselectivity in the hydrogenation of various unsaturated compounds. ajchem-b.com While specific data on the asymmetric hydrogenation of trimethylcyclohexanone is limited in the provided results, the principles of chiral catalyst design are broadly applicable. The catalyst's activity and selectivity are influenced by the metal center, the steric and electronic properties of the chiral ligand, and the reaction conditions.
Modifiers, which are typically chiral molecules added to the reaction, can also significantly influence the stereochemical outcome of heterogeneous catalysis. For example, in the asymmetric hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexenone), the use of (S)- or (R)-proline as a chiral auxiliary with a Pd catalyst can lead to high enantioselectivities of the resulting trimethylcyclohexanone, which can then be reduced to the corresponding alcohol. researchgate.net The modifier can interact with the catalyst surface and the substrate to create a chiral environment that favors the formation of one enantiomer over the other. researchgate.net The effectiveness of a modifier is dependent on its structure, concentration, and its interaction with both the catalyst and the substrate. researchgate.net
Stereochemical Control in Hydrogenation Processes
Stereochemical control in the hydrogenation of substituted cyclohexanones is crucial for obtaining the desired isomer of the corresponding cyclohexanol (B46403). The facial selectivity of the hydrogenation is influenced by several factors, including the catalyst, the substrate's steric and electronic properties, and the reaction conditions. In the context of producing this compound, the hydrogenation of a precursor like 3,3,5-trimethylcyclohexanone can yield both cis and trans isomers.
The stereochemical outcome is often governed by the direction of hydrogen addition to the carbonyl group. The two faces of the carbonyl plane, often designated as the Re and Si faces, are prochiral. A chiral catalyst will preferentially catalyze the addition of hydrogen to one of these faces, leading to an excess of one enantiomer of the alcohol. The choice of catalyst and chiral ligand is therefore critical in directing the stereochemistry of the hydrogenation. For instance, asymmetric transfer hydrogenation, which utilizes a hydrogen donor like isopropanol or formic acid in the presence of a chiral transition metal complex, offers an alternative to using molecular hydrogen and can provide excellent stereocontrol. rsc.orgnih.gov
The development of catalytic systems that can be "tuned" to produce different stereoisomers is a significant area of research. By modifying the catalyst structure or the reaction conditions, it is possible to invert the stereoselectivity of the hydrogenation process, providing access to a wider range of this compound isomers.
Reduction Protocols for Corresponding Cyclic Ketones
The reduction of trimethylcyclohexanone isomers is a common and effective method for the synthesis of trimethylcyclohexanols. The stereochemical outcome of this reduction is highly dependent on the reducing agent employed and the steric environment of the ketone.
Diastereoselective Reduction of Trimethylcyclohexanone Isomers
The reduction of 3,3,5-trimethylcyclohexanone presents a classic case of diastereoselectivity, where the approach of the hydride reagent to the carbonyl group is influenced by the steric hindrance imposed by the axial methyl groups. The two primary products are the cis and trans isomers of 3,3,5-trimethylcyclohexanol. The cis isomer results from the axial attack of the hydride, leading to an equatorial hydroxyl group, while the trans isomer is formed via equatorial attack, resulting in an axial hydroxyl group.
Studies on the reduction of 3,3,5-trimethylcyclohexanone have shown that the ratio of these diastereomers is highly dependent on the reducing agent.
Reagent-Controlled Stereoselectivity in Carbonyl Reduction
The choice of reducing agent is a powerful tool for controlling the stereoselectivity of the reduction of cyclic ketones like 3,3,5-trimethylcyclohexanone. Bulky reducing agents tend to favor equatorial attack, leading to the formation of the axial alcohol (trans-trimethylcyclohexanol), as this approach is less sterically hindered. Conversely, smaller reducing agents can favor axial attack, yielding the equatorial alcohol (cis-trimethylcyclohexanol), which is often the thermodynamically more stable product.
Research by Haubenstock and Davidson on the reduction of 3,3,5-trimethylcyclohexanone with triisobutylaluminum demonstrated the influence of the reducing agent's steric bulk on the diastereomeric ratio of the resulting trimethylcyclohexanols. acs.org Similarly, studies using complex aluminohydrides have also highlighted the reagent-dependent nature of this stereochemical control. acs.org
Below is a table summarizing the approximate diastereoselectivity observed in the reduction of 3,3,5-trimethylcyclohexanone with different types of reducing agents, based on established principles of steric approach control.
| Reducing Agent Type | Predominant Attack | Major Isomer Formed | Approximate Diastereomeric Ratio (cis:trans) |
|---|---|---|---|
| Small Hydride Reagents (e.g., NaBH4) | Axial | cis (Equatorial OH) | High cis preference |
| Bulky Hydride Reagents (e.g., L-Selectride®) | Equatorial | trans (Axial OH) | High trans preference |
| Aluminum Hydrides (e.g., LiAlH4) | Generally Axial | cis (Equatorial OH) | Moderate to high cis preference |
| Trialkylaluminum Reagents (e.g., (i-Bu)3Al) | Equatorial | trans (Axial OH) | Moderate to high trans preference |
Advanced Derivatization Techniques
The functionalization of the this compound scaffold can lead to new compounds with potentially interesting biological activities. Advanced derivatization techniques allow for the introduction of various functional groups, expanding the chemical diversity of this class of compounds.
Synthesis of Bioactive this compound Derivatives (e.g., Aminomethylated Compounds)
The synthesis of aminomethylated derivatives of this compound represents a key strategy for producing potentially bioactive molecules. The Mannich reaction is a classic and versatile method for the aminomethylation of compounds containing an active hydrogen atom. nih.gov While direct aminomethylation of the trimethylcyclohexane ring can be challenging, a more common approach involves the derivatization of the hydroxyl group.
A representative synthesis of aminomethoxy derivatives of cyclohexanol, which can be conceptually applied to this compound, involves the reaction of the alcohol with formaldehyde and a secondary amine (such as piperidine, morpholine, or hexamethyleneimine). researchgate.net This reaction proceeds via the formation of an intermediate hemiaminal from the amine and formaldehyde, which then reacts with the hydroxyl group of the cyclohexanol to form the aminomethoxy derivative. researchgate.net
This methodology can be extrapolated for the synthesis of aminomethylated this compound derivatives, which could exhibit a range of biological activities. For example, various aminomethylated compounds have been investigated for their potential as anticancer, antibacterial, and antifungal agents. researchgate.net The specific biological activity would be dependent on the nature of the amine incorporated into the structure, as well as the stereochemistry of the this compound core.
Radiosynthesis of Labeled this compound for Mechanistic Studies
The study of reaction mechanisms and the in vivo behavior of molecules heavily relies on the use of isotopically labeled compounds. Radiosynthesis of this compound can be strategically employed to incorporate isotopes such as tritium (³H) or carbon-11 (¹¹C) into its structure. These labeled analogs serve as tracers, allowing for the sensitive detection and quantification of the molecule in various biological and chemical systems.
Tritium Labeling
Tritium (³H) is a commonly used isotope for labeling organic molecules due to its relatively long half-life (12.32 years) and the low energy of its beta emission, which allows for high-resolution imaging techniques like autoradiography. openmedscience.com A prevalent method for introducing tritium is through catalytic hydrogen-tritium exchange or by the reduction of an unsaturated precursor with tritium gas.
In the context of this compound, a practical approach involves the catalytic hydrogenation of 3,3,5-trimethylcyclohex-2-en-1-one (isophorone), a common precursor to this compound, using tritium gas (³H₂). wikipedia.org This reaction would typically employ a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The tritium gas would add across the double bond and reduce the ketone to a hydroxyl group, resulting in tritium-labeled this compound. The specific activity of the resulting compound would depend on the specific activity of the tritium gas and the reaction conditions.
Another strategy involves the reduction of a halogenated precursor. For instance, a brominated analog of this compound could be subjected to catalytic tritiodehalogenation. This method offers the advantage of site-specific labeling if the halogen is introduced at a particular position.
| Labeling Method | Precursor | Isotope | Catalyst | Typical Conditions |
| Catalytic Hydrogenation | Isophorone | ³H₂ gas | Pd/C or Pt/C | H₂/³H₂ atmosphere, Room Temperature, Methanol solvent |
| Tritide Reduction | 3,3,5-Trimethylcyclohexanone | Sodium borotritide (NaB³H₄) | - | Ethanol/Water solvent, 0°C to Room Temperature |
Carbon-11 Labeling
Carbon-11 is a positron-emitting isotope with a short half-life of 20.4 minutes, making it ideal for non-invasive in vivo imaging studies using Positron Emission Tomography (PET). acs.orgnih.gov The introduction of ¹¹C into a molecule often requires rapid and efficient chemical transformations.
For labeling this compound with ¹¹C, a common strategy would be to utilize [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) as a radiolabeling agent. researchgate.net These reagents can be used to methylate a suitable precursor. For instance, if a desmethyl analog of this compound with a hydroxyl or amine group at one of the methyl positions were available, it could be reacted with [¹¹C]CH₃I in the presence of a base to introduce the ¹¹C-methyl group.
Alternatively, [¹¹C]carbon dioxide ([¹¹C]CO₂) can be used as a primary precursor. youtube.comnih.gov A Grignard reagent prepared from a halogenated cyclohexane (B81311) derivative could react with [¹¹C]CO₂ to form a ¹¹C-labeled carboxylic acid. Subsequent reduction of this carboxylic acid would yield a ¹¹C-labeled hydroxymethyl group on the cyclohexane ring. While this would produce a research analog rather than this compound itself, it demonstrates the versatility of ¹¹C chemistry in creating structurally related tracers for mechanistic studies.
| Labeling Method | Precursor | Isotope Source | Key Reagent | Typical Reaction Time |
| ¹¹C-Methylation | Desmethyl-trimethylcyclohexanol | [¹¹C]CO₂ -> [¹¹C]CH₄ -> [¹¹C]CH₃I | [¹¹C]CH₃I | 5-10 minutes |
| ¹¹C-Carbonylation | Halogenated cyclohexane derivative | [¹¹C]CO₂ | Grignard Reagent + [¹¹C]CO₂ | 1-5 minutes |
The choice of radiosynthesis strategy depends on the specific research question, the desired position of the label, and the required specific activity of the final radiolabeled this compound analog.
Green Chemistry Approaches in this compound Synthesis (e.g., Solvent-Free, Microwave-Mediated)
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. unibo.it For the synthesis of this compound, which is typically produced by the hydrogenation of isophorone, several green chemistry approaches can be envisioned and have been applied to similar transformations. wikipedia.orgchemicalbook.com
Solvent-Free Synthesis
One of the core principles of green chemistry is the reduction or elimination of solvent use. acs.org Solvents are often a major contributor to the waste generated in chemical reactions. Solvent-free, or solid-state, reactions can offer significant environmental benefits.
The hydrogenation of isophorone to this compound can potentially be carried out under solvent-free conditions. This would involve mixing the liquid isophorone with a solid heterogeneous catalyst, such as Raney nickel, palladium, or platinum-based catalysts, and exposing this mixture to hydrogen gas. nih.gov The reaction could be performed in a batch reactor under controlled temperature and pressure. The absence of a solvent simplifies the work-up procedure, as the catalyst can be removed by filtration, and the product can be purified by distillation.
Research on the solvent-free hydrogenation of related α,β-unsaturated ketones has demonstrated the feasibility of this approach. For example, the hydrogenation of cyclohexene to cyclohexane has been successfully achieved under solvent-free conditions using single-atom Pt or Pd catalysts on porous ceria nanoparticles. rsc.org These studies highlight the potential for high catalytic activity and selectivity in the absence of a solvent.
| Catalyst | Substrate | Temperature (°C) | Pressure (atm H₂) | Conversion (%) |
| Pt/CeO₂ | Cyclohexene | 120 | 3 | 21 |
| Pd/CeO₂ | Cyclohexene | 120 | 3 | 29 |
Microwave-Mediated Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgmdpi.com Microwave energy directly heats the reactants and catalysts, leading to a rapid and uniform temperature increase.
The hydrogenation of isophorone can be adapted to a microwave-mediated process. A solution of isophorone and a suitable catalyst in a microwave-transparent solvent (or under solvent-free conditions) can be irradiated with microwaves in a dedicated microwave reactor. The use of microwave heating can significantly reduce the reaction time required for complete hydrogenation.
Studies on microwave-assisted hydrogenation of various functional groups have shown promising results. For instance, the microwave-mediated dehydrogenation of methylcyclohexane to generate hydrogen in situ for subsequent hydrogenation reactions has been reported, showcasing an energy-efficient process. researchgate.netmdpi.com The application of microwave heating to the hydrogenation of cyclohexenone derivatives has also been explored, demonstrating enhanced reaction rates. rsc.org
| Reaction | Heating Method | Reaction Time | Yield (%) |
| Hydrogenation of Cyclohexenone | Conventional | 4 hours | 85 |
| Hydrogenation of Cyclohexenone | Microwave | 10 minutes | 95 |
The adoption of these green chemistry approaches for the synthesis of this compound and its analogs can lead to more sustainable and efficient manufacturing processes, reducing waste and energy consumption while maintaining high product quality.
Chemical Reactivity and Transformation Mechanisms of Trimethylcyclohexanol
Fundamental Alcohol Reactions in a Cyclohexanol (B46403) Framework
The chemical behavior of trimethylcyclohexanol is characteristic of secondary alcohols. The cyclohexane (B81311) framework, substituted with three methyl groups, influences the rate and outcome of these reactions, particularly concerning stereoselectivity and the stability of reaction intermediates.
Esterification is a key reaction of this compound, widely utilized in the synthesis of compounds for the fragrance and pharmaceutical industries. wikipedia.org This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of an acid catalyst. researchgate.net
One of the most notable applications is the synthesis of Homosalate, a common UV filter in sunscreens, which is the salicylate (B1505791) ester of 3,3,5-trimethylcyclohexanol (B90689). wikipedia.org Another significant derivative is Cyclandelate, a vasodilator, which is the mandelic acid ester of 3,3,5-trimethylcyclohexanol. wikipedia.org The synthesis of these esters highlights the role of this compound as a crucial synthetic precursor. nbinno.com
The reaction conditions can be tailored to achieve high yields. For example, esters can be prepared by reacting 3,3,5-trimethylcyclohexanol with acetic anhydride or by using acid chlorides like crotonic acid chloride in the presence of a base such as pyridine. Transesterification, where an existing ester exchanges its alcohol group with this compound, is another viable method, often catalyzed by a sodium alkoxide.
| Ester Derivative | Reactant/Reagent | Significance |
|---|---|---|
| Homosalate | Salicylic (B10762653) acid | UV filter in sunscreens |
| Cyclandelate | Mandelic acid | Pharmaceutical vasodilator |
| Trimethylcyclohexyl Acetate | Acetic anhydride | Fragrance and flavor applications |
| Trimethylcyclohexyl Crotonate | Crotonic acid chloride | Intermediate in chemical synthesis |
As a secondary alcohol, 3,3,5-trimethylcyclohexanol can be oxidized to form the corresponding ketone, 3,3,5-trimethylcyclohexanone (B147574). This transformation is a fundamental reaction in organic synthesis. The industrial synthesis of this compound itself is often achieved through the hydrogenation of isophorone (B1672270), which is then reduced to 3,3,5-trimethylcyclohexanone before the final reduction to the alcohol. wikipedia.orgwikipedia.org The oxidation is the reverse of this final step.
The oxidation mechanism for cyclohexanol derivatives can proceed through a radical pathway. researchgate.net Common oxidizing agents such as chromic acid, pyridinium (B92312) chlorochromate (PCC), or milder reagents can be employed. The general mechanism involves the formation of a chromate (B82759) ester intermediate, followed by an E2-type elimination where a base removes the proton from the alcohol-bearing carbon, leading to the formation of a carbon-oxygen double bond (ketone) and the reduction of the chromium species. libretexts.org The choice of oxidant is crucial; strong oxidants can potentially lead to ring-opening under harsh conditions, although the ketone is generally stable.
| Reactant | Typical Oxidizing Agent | Product | Reaction Type |
|---|---|---|---|
| 3,3,5-Trimethylcyclohexanol | Chromic Acid (H₂CrO₄) / PCC | 3,3,5-Trimethylcyclohexanone | Oxidation of a secondary alcohol |
The dehydration of this compound, typically carried out with a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), results in the formation of cycloalkene analogs. This elimination reaction proceeds via a carbocation intermediate.
The mechanism begins with the protonation of the hydroxyl group by the acid, forming a good leaving group (water). Loss of water generates a secondary carbocation at the C1 position of the cyclohexane ring. This carbocation can then undergo two primary processes:
Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming a double bond. Depending on which adjacent proton is removed, a mixture of trimethylcyclohexene isomers can be formed, including 3,3,5-trimethylcyclohex-1-ene and 1,5,5-trimethylcyclohex-1-ene.
Rearrangement: The secondary carbocation may undergo a hydride or methyl shift to form a more stable tertiary carbocation, if possible. In the case of 3,3,5-trimethylcyclohexanol, rearrangement could lead to different isomeric alkene products. In related structures, such as 1,2,2-trimethylcyclohexanol, dehydration can even lead to ring contraction, forming cyclopentene (B43876) derivatives as minor products.
The distribution of the resulting alkene products is governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product.
Role as a Synthetic Intermediate and Building Block
The utility of this compound extends beyond its direct reactions, serving as a versatile building block for more complex molecular architectures in various industrial and academic settings. cymitquimica.com
This compound is a critical intermediate in the pharmaceutical and chemical industries. nbinno.com Its incorporation into a larger molecule imparts specific properties of lipophilicity and steric bulk that can be crucial for the biological activity or material properties of the final product.
As previously mentioned, its role as a precursor in the multi-step synthesis of the vasodilator Cyclandelate and the UV-filtering agent Homosalate are prime examples. wikipedia.org In these syntheses, the this compound moiety is first esterified and then may undergo further transformations. Its use as a raw material for producing dinitriles and diamines, which are subsequently used to synthesize new types of plasticizers and lubricants, further demonstrates its versatility. The compound's stable cyclohexane core provides a reliable scaffold for constructing complex molecules. nbinno.com
While specific examples of the this compound ring system directly participating in an intramolecular cyclization are not prominent in the literature, its role as a foundational building block allows it to be incorporated into molecules designed for such transformations. A synthetic strategy could involve attaching a reactive side chain to the this compound core, either at the oxygen of the hydroxyl group or at another position on the ring. This appended chain could then participate in an intramolecular reaction, such as a Diels-Alder or a radical cyclization, to form a polycyclic system.
In such a scenario, the rigid and sterically defined trimethylcyclohexyl group would act as an anchor or a directing group, influencing the stereochemical outcome of the cyclization. The design of complex natural product syntheses often relies on such strategies, where a chiral building block derived from a simple cyclic structure, like a substituted cyclohexanol, is elaborated through sequential reactions that include key cyclization steps to build intricate, multi-ring systems. elsevierpure.comcaltech.edu
Biocatalytic Transformations of this compound
Biocatalytic transformations leverage the specificity and efficiency of enzymes to carry out chemical reactions. While the broader field of biocatalysis on cyclic alcohols and terpenes is well-documented, specific research detailing the enzyme-mediated reactions of this compound is limited in publicly available scientific literature. General enzymatic transformations applicable to secondary alcohols like this compound include oxidation (dehydrogenation) to the corresponding ketone and derivatization reactions such as esterification.
Detailed research findings on the specific enzyme-mediated reductions and derivatizations of this compound are not extensively available in the provided search results. Biocatalytic studies tend to focus on a wide array of other cyclic alcohols and terpenes, with this compound not being a commonly reported substrate.
However, related in vivo metabolic processes suggest that enzymatic transformations of this compound and its corresponding ketone do occur in biological systems. For instance, studies on the metabolism of 3,5,5-trimethylcyclohexanone (dihydroisophorone) in rats and rabbits have shown that this ketone is reduced to cis and trans isomers of 3,5,5-trimethylcyclohexanol. nih.gov This transformation indicates the involvement of reductase enzymes, likely dehydrogenases, that catalyze the reduction of the ketone functionality to a secondary alcohol. The reverse reaction, the oxidation of this compound to trimethylcyclohexanone, is also implied by the detection of isophorone, a dehydrogenation product, in these metabolic studies. nih.gov
While this in vivo data points to the susceptibility of the this compound structure to enzymatic reduction and oxidation, specific in vitro studies detailing the use of isolated enzymes for the reduction or derivatization of this compound, including data on reaction kinetics, enzyme specificity, and product yields, are not readily found in the surveyed literature.
The following table provides a summary of the compounds mentioned in the context of related biocatalytic transformations.
Interactive Data Table of Mentioned Compounds
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role/Context |
| This compound | C9H18O | 142.24 | The subject compound of this article. |
| 3,5,5-Trimethylcyclohexanone | C9H16O | 140.22 | The corresponding ketone to 3,5,5-trimethylcyclohexanol, shown to be reduced to it in vivo. nih.gov |
| Isophorone | C9H14O | 138.21 | A dehydrogenation product observed in metabolic studies of 3,5,5-trimethylcyclohexanone. nih.gov |
| cis-3,5,5-Trimethylcyclohexanol | C9H18O | 142.24 | An isomer of this compound formed from the in vivo reduction of 3,5,5-trimethylcyclohexanone. nih.gov |
| trans-3,5,5-Trimethylcyclohexanol | C9H18O | 142.24 | An isomer of this compound formed from the in vivo reduction of 3,5,5-trimethylcyclohexanone. nih.gov |
Stereochemistry and Conformational Analysis of Trimethylcyclohexanol
Characterization of Isomeric Forms (cis/trans Diastereomers)
3,3,5-Trimethylcyclohexanol (B90689) exists as two diastereomers: cis and trans. These isomers are classified based on the relative orientation of the hydroxyl group at C1 and the methyl group at C5. In the cis isomer, the hydroxyl and the C5-methyl group are on the same face of the cyclohexane (B81311) ring. In the trans isomer, they are on opposite faces. These distinct spatial arrangements result in different physical and spectroscopic properties.
The two primary diastereomers are:
cis-3,3,5-Trimethylcyclohexanol (B1220922) (CAS RN: 933-48-2)
trans-3,3,5-Trimethylcyclohexanol (CAS RN: 767-54-4)
The gem-dimethyl group at the C3 position is a fixed structural feature in both isomers and does not participate directly in the cis/trans nomenclature, which is defined by the relationship between the C1 and C5 substituents. However, this group plays a crucial role in the conformational preferences of the ring system.
| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| cis-3,3,5-Trimethylcyclohexanol | 933-48-2 | C₉H₁₈O | 142.24 |
| trans-3,3,5-Trimethylcyclohexanol | 767-54-4 | C₉H₁₈O | 142.24 |
Stereocontrol and Stereoselectivity in Synthetic Pathways
The synthesis of specific trimethylcyclohexanol isomers is typically achieved through the stereoselective reduction of the corresponding ketone, 3,3,5-trimethylcyclohexanone (B147574). nih.gov This ketone is commonly produced by the catalytic hydrogenation of isophorone (B1672270), which selectively reduces the carbon-carbon double bond. researchgate.netchemicalforums.com
The stereochemical outcome of the ketone reduction is highly dependent on the reaction conditions and the choice of reducing agent. The two faces of the carbonyl group in 3,3,5-trimethylcyclohexanone are diastereotopic, meaning that attack by a reducing agent (e.g., a hydride ion) from either face will lead to a different diastereomer.
The stereoselectivity in the reduction of 3,3,5-trimethylcyclohexanone is governed by principles of steric approach control and product stability control.
Steric Approach Control: The trajectory of the incoming nucleophile (hydride) is influenced by the steric hindrance imposed by the substituents on the cyclohexane ring. The gem-dimethyl group at C3 and the methyl group at C5 create a sterically hindered environment. Attack from the axial direction is generally hindered by the axial hydrogens at C2 and C6, and in this specific case, by one of the methyl groups at C3. Attack from the equatorial direction is typically less hindered.
Product Stability Control (Thermodynamic Control): Under conditions where the reaction is reversible, the thermodynamically more stable alcohol isomer will be the major product. The relative stability of the cis and trans isomers is determined by the conformational energies, as discussed in the next section.
For many substituted cyclohexanones, reduction with small, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄) often favors the formation of the alcohol with an axial hydroxyl group, a result of the hydride preferentially attacking from the less hindered equatorial face. Conversely, larger, bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) tend to attack from the less hindered axial face, leading to the alcohol with an equatorial hydroxyl group.
Conformational Dynamics and Energy Landscapes of this compound Ring Systems
The cyclohexane ring in this compound adopts a chair conformation to minimize angle and torsional strain. The stability of the two possible chair conformers for each diastereomer is determined by the energetic penalties associated with axial substituents, particularly 1,3-diaxial interactions. pressbooks.pub
trans-3,3,5-Trimethylcyclohexanol: In the trans isomer, the C1-hydroxyl group and the C5-methyl group are on opposite faces of the ring. This corresponds to an axial/equatorial (a,e) or equatorial/axial (e,a) relationship in a chair conformation. The two possible chair conformations are in equilibrium.
Conformer 1: Hydroxyl group axial (OHₐ), C5-methyl group equatorial (Meₑ). This conformer suffers from 1,3-diaxial interactions between the axial hydroxyl group and the axial hydrogens on C3 and C5.
Conformer 2: Hydroxyl group equatorial (OHₑ), C5-methyl group axial (Meₐ). This conformer experiences more significant 1,3-diaxial interactions between the larger axial methyl group and the axial hydrogens on C1 and C3.
cis-3,3,5-Trimethylcyclohexanol: In the cis isomer, the C1-hydroxyl and C5-methyl groups are on the same face, which can correspond to a diequatorial (e,e) or a diaxial (a,a) arrangement.
Conformer 1 (diequatorial): Both the hydroxyl group and the C5-methyl group are in equatorial positions. This conformation minimizes steric strain as there are no significant 1,3-diaxial interactions involving these substituents.
Conformer 2 (diaxial): Both the hydroxyl group and the C5-methyl group are in axial positions. This conformer is highly unstable due to severe 1,3-diaxial interactions between the axial hydroxyl and methyl groups, as well as their interactions with other axial hydrogens.
Consequently, cis-3,3,5-trimethylcyclohexanol exists almost exclusively in the diequatorial conformation (Conformer 1), which represents a significant energy minimum.
| Isomer | Relationship of C1-OH and C5-Me | Most Stable Conformation | Key Feature |
|---|---|---|---|
| cis-Isomer | Diequatorial (e,e) | OH equatorial, C5-Me equatorial | Low steric strain; highly favored conformation. |
| trans-Isomer | Axial/Equatorial (a,e) | OH axial, C5-Me equatorial | Equilibrium favors placing the larger methyl group equatorial. |
Stereochemical Aspects of Autoxidation Processes in Substituted Cyclohexanes
The stereochemistry of the starting alcohol can significantly influence the rate of its oxidation. In the oxidation of cyclohexanols to the corresponding ketones, the carbon atom bearing the hydroxyl group undergoes rehybridization from sp³ (tetrahedral) to sp² (trigonal planar). This geometric change can relieve steric strain present in the starting alcohol.
Studies on the oxidation of conformationally biased cyclohexanols, such as 4-tert-butylcyclohexanol, have established a general principle: axial alcohols are typically oxidized at a faster rate than their equatorial counterparts. spcmc.ac.inreddit.com This phenomenon is known as "steric assistance." The rationale is that an axial hydroxyl group experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on the same face of the ring. spcmc.ac.in During oxidation, as the C1 carbon flattens to an sp² center, these unfavorable interactions are relieved in the transition state, lowering the activation energy for the reaction. In contrast, an equatorial hydroxyl group has no such steric interactions to relieve, and thus its oxidation proceeds with a higher activation energy.
This principle can be applied to the isomers of 3,3,5-trimethylcyclohexanol:
The most stable conformer of cis-3,3,5-trimethylcyclohexanol places the hydroxyl group in an equatorial position.
The favored conformer of trans-3,3,5-trimethylcyclohexanol places the hydroxyl group in an axial position to avoid the more severe 1,3-diaxial interactions of an axial methyl group.
Based on the principle of steric assistance, it is predicted that the trans isomer of 3,3,5-trimethylcyclohexanol, which preferentially exists with an axial hydroxyl group, would undergo autoxidation faster than the cis isomer, which holds its hydroxyl group in the less sterically hindered equatorial position. The relief of the 1,3-diaxial strain associated with the axial -OH group in the trans isomer provides a thermodynamic driving force that accelerates the rate-determining step of the oxidation.
Advanced Spectroscopic and Chromatographic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural and stereochemical characterization of trimethylcyclohexanol isomers. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of each atom within the molecular framework.
The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment and spatial orientation of atoms. For this compound, these parameters provide definitive evidence for the specific substitution pattern and the relative stereochemistry (cis/trans isomerism) of the hydroxyl and methyl groups.
For instance, in cis-3,3,5-trimethylcyclohexanol (B1220922), the proton attached to the hydroxyl-bearing carbon (H-1) typically appears as a distinct multiplet. Its chemical shift and the magnitude of its coupling constants to adjacent protons are indicative of its orientation (axial or equatorial). An axial H-1 proton will generally exhibit large axial-axial couplings (J ≈ 10-13 Hz) with neighboring axial protons, while an equatorial H-1 proton will show smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz). The stereochemistry of the methyl group at the C-5 position also influences the chemical shifts of nearby ring protons.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Isomers Note: Exact chemical shifts can vary based on the solvent and specific isomer.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1-H | 3.5 - 4.2 (multiplet) | - |
| Ring CH₂ | 0.8 - 2.0 (overlapping multiplets) | 20 - 50 |
| Ring CH | 1.0 - 2.2 (multiplet) | 25 - 55 |
| C1 | - | 65 - 75 |
| C3 | - | 30 - 40 |
| C5 | - | 25 - 35 |
| C3-CH₃ | 0.8 - 1.1 (singlets) | 25 - 35 |
Substituted cyclohexanes like this compound exist in a dynamic equilibrium between two chair conformations. Advanced NMR techniques are employed to study this conformational preference and the energetics of the ring inversion process. nih.gov
Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, the equilibrium between conformers can be studied. researchgate.net At low temperatures (e.g., 103 K), the rate of chair-chair interconversion can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for each individual conformer. This allows for the direct determination of the relative populations of the axial-hydroxyl and equatorial-hydroxyl conformers and the calculation of the conformational free energy difference (ΔG°).
Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close to each other in space, typically within 5 Å. For this compound, NOE correlations can provide definitive proof of stereochemistry by, for example, showing spatial proximity between an axial methyl group and other axial protons on the same face of the ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. youtube.com It is a cornerstone for the analysis of volatile compounds like this compound.
In the synthesis or chemical transformation of this compound, GC-MS is routinely used to monitor reaction progress and assess the purity of the final product. morressier.com For example, in the acid-catalyzed dehydration of 3,3,5-trimethylcyclohexanol (B90689), GC-MS can separate the starting material from various isomeric alkene products (e.g., trimethylcyclohexenes). morressier.com
Qualitative Analysis: Each component separated by the GC column enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum of cis-3,3,5-trimethylcyclohexanol, for example, can be compared against spectral libraries like those from NIST for positive identification. nih.gov
Quantitative Analysis: The area of a peak in the gas chromatogram is proportional to the amount of the corresponding compound. By calibrating the instrument with standards of known concentration, GC-MS can be used for the precise quantification of this compound, its isomers, and any impurities present in a sample. This is crucial for quality control in industrial processes.
Many isomers of this compound are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. For instance, cis- and trans-3,3,5-trimethylcyclohexanol both possess chiral centers. Separating these enantiomers is essential in fields like fragrance and pharmaceutical chemistry, as they can have different biological activities and sensory properties.
Enantioselective (chiral) gas chromatography is the primary method for this separation. uni-muenchen.de This technique utilizes a chiral stationary phase (CSP) within the GC column. hplc.skresearchgate.net These CSPs are typically based on derivatized cyclodextrins. hplc.sk The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of this compound and the chiral stationary phase. uni-muenchen.de Because these diastereomeric complexes have different stabilities, one enantiomer is retained longer on the column than the other, resulting in their separation into two distinct peaks on the chromatogram. This allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample. uni-muenchen.de
Surface-Sensitive Spectroscopies for Catalysis Research
The catalytic conversion of alcohols, including this compound, into other valuable chemicals is of significant industrial importance. Understanding the fundamental interactions between the alcohol and the catalyst surface is key to designing more efficient and selective catalysts. Surface-sensitive spectroscopies provide molecular-level information about the species present on a catalyst surface under reaction conditions. princeton.edu
Techniques such as Ambient Pressure X-ray Photoelectron Spectroscopy (AP-XPS) and Infrared Reflection-Absorption Spectroscopy (IRAS) are particularly powerful. osti.govbohrium.com
AP-XPS: This technique can identify the elemental composition and chemical state of the catalyst surface in the presence of reactant gases at near-ambient pressures. For the catalytic oxidation of this compound, AP-XPS could be used to monitor the oxidation state of a metal catalyst (e.g., copper, palladium) and to detect the presence of adsorbed this compound or its reaction intermediates on the surface.
IRAS: This vibrational spectroscopy technique can identify the functional groups of molecules adsorbed on a surface. It could be used to study the orientation of this compound on a catalyst surface and to observe the formation and transformation of intermediates, such as the corresponding ketone (trimethylcyclohexanone) or alkoxy species, during a reaction.
These advanced spectroscopic methods provide a detailed picture of the catalyst-reactant interface, facilitating the elucidation of reaction mechanisms and the rational design of improved catalytic systems for this compound conversion. nih.govmdpi.com
Infrared Reflection-Absorption Spectroscopy (IRAS) in Surface Adsorption Studies
Infrared Reflection-Absorption Spectroscopy (IRAS), also known as IRRAS or RAIRS, is a highly sensitive technique used to study molecular adsorbates on reflective surfaces, such as metals. nih.gov By measuring the absorption of infrared radiation by a thin film of this compound adsorbed on a substrate, IRAS can provide insights into the vibrational modes of the molecule and how they are perturbed upon interaction with the surface. This information is crucial for understanding the nature of the adsorption, including the chemical bonds formed and the structural changes in the molecule.
In a typical IRAS experiment, a beam of infrared light is reflected off a substrate at a grazing angle before and after the adsorption of this compound. The resulting difference spectrum reveals the vibrational modes of the adsorbed molecules. According to the surface selection rule, only vibrational modes with a dynamic dipole moment perpendicular to the metal surface are strongly observed in IRAS. nih.gov This principle allows for the determination of the orientation of specific functional groups within the adsorbed molecule.
Research Findings:
In a hypothetical study, the adsorption of this compound on a gold (Au) surface from the vapor phase is investigated using IRAS. The analysis focuses on the changes in the vibrational frequencies of the hydroxyl (O-H) and C-O stretching modes, as these are most indicative of the interaction between the alcohol and the metal surface. The table below summarizes the key vibrational bands observed for gaseous this compound and for the molecule adsorbed on the Au surface.
| Vibrational Mode | Frequency in Gas Phase (cm⁻¹) | Frequency on Au Surface (cm⁻¹) | Observed Change and Interpretation |
|---|---|---|---|
| O-H Stretch (Free) | ~3630 | - | Disappearance of the free O-H stretch indicates the involvement of the hydroxyl group in the interaction with the surface. |
| O-H Stretch (Hydrogen-Bonded) | - | ~3450 (broad) | Appearance of a broad, red-shifted O-H stretching band suggests the formation of hydrogen bonds, possibly between adjacent adsorbed molecules or with surface defects. |
| C-O Stretch | ~1105 | ~1080 | A red-shift in the C-O stretching frequency upon adsorption is indicative of a weakening of the C-O bond, suggesting a chemisorption interaction where the oxygen atom coordinates with the gold surface. |
| CH₃ Asymmetric Stretch | ~2960 | ~2962 | Minimal change in the methyl group stretching frequencies suggests that the hydrocarbon backbone of the molecule is not significantly perturbed upon adsorption. |
The disappearance of the sharp O-H stretching band of the free alcohol and the appearance of a broad, lower-frequency band upon adsorption strongly suggest that the hydroxyl group is directly interacting with the gold surface. The significant red-shift of the C-O stretching vibration further supports a model of chemisorption, where an alkoxy-type species is formed on the surface. The relative intensities of the various C-H stretching and bending modes can also be analyzed to deduce the general orientation of the cyclohexyl ring with respect to the surface.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Adsorbate Orientation
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful synchrotron-based technique that provides detailed information about the electronic structure and orientation of molecules adsorbed on surfaces. nih.gov The technique involves tuning the energy of a polarized X-ray beam to excite a core-level electron (e.g., from the carbon K-edge) to an unoccupied molecular orbital. The intensity of this absorption is dependent on the orientation of the electric field vector of the X-rays relative to the direction of the molecular orbital. aps.org This phenomenon, known as linear dichroism, allows for the precise determination of the average orientation of the adsorbed molecules.
For a molecule like this compound, NEXAFS spectra are typically recorded at the carbon K-edge. The spectra exhibit distinct resonances corresponding to transitions from the C 1s core level to unoccupied σ* and π* molecular orbitals. By measuring the intensity of these resonances as a function of the angle of incidence of the polarized X-ray beam, the average tilt angle of the molecular axis or specific bonds with respect to the surface normal can be calculated. nih.gov
Research Findings:
In a hypothetical NEXAFS study, a monolayer of this compound is adsorbed on a silver (Ag) surface. The C K-edge NEXAFS spectra are recorded at different angles of incidence of the linearly polarized X-ray beam, ranging from normal incidence (90°) to grazing incidence (20°). The intensities of the σ* resonances associated with the C-C and C-O bonds of the cyclohexyl ring are analyzed to determine the orientation of the ring.
| Angle of Incidence (θ) | Normalized Intensity of σ(C-C) Resonance (Arbitrary Units) | Normalized Intensity of σ(C-O) Resonance (Arbitrary Units) |
|---|---|---|
| 20° (Grazing) | 0.85 | 0.40 |
| 55° (Magic Angle) | 0.60 | 0.62 |
| 90° (Normal) | 0.35 | 0.88 |
The analysis of the angular dependence of the σ* resonance intensities reveals significant dichroism. The intensity of the σ(C-C) resonance, which is associated with orbitals lying predominantly in the plane of the cyclohexyl ring, is maximized at grazing incidence and minimized at normal incidence. Conversely, the intensity of the σ(C-O) resonance is maximized at normal incidence. This behavior indicates a preferential orientation of the this compound molecules on the Ag surface.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction
Density Functional Theory (DFT) has proven to be a powerful tool for predicting the geometric and electronic structure of trimethylcyclohexanol isomers and for understanding their reactivity. DFT calculations are instrumental in determining the relative stabilities of different conformers, such as the chair and boat forms of the cyclohexane (B81311) ring, and the axial versus equatorial positions of the hydroxyl and methyl groups.
One notable application of DFT is in the study of reaction mechanisms involving this compound. For instance, the chlorination of cis-3,3,5-trimethylcyclohexanol (B1220922) has been investigated using DFT to elucidate the reaction pathway and the nature of the transition states. study.com These calculations can help predict whether a reaction will proceed via, for example, an S(_N)1 or S(_N)2 mechanism by comparing the activation energies of the respective transition states.
Furthermore, DFT is employed to understand the chemoselectivity in reactions such as the hydrogenation of isophorone (B1672270) to produce 3,3,5-trimethylcyclohexanone (B147574), a precursor to this compound. uva.esosu.eduelifesciences.orgnih.gov By modeling the interaction of reactants and intermediates with the catalyst surface, DFT can provide insights into why certain reaction pathways are favored over others, leading to the selective formation of the desired product. uva.esosu.eduelifesciences.orgnih.gov
Table 1: Representative DFT-Calculated Properties of this compound Isomers
| Property | Isomer | Calculated Value |
| Relative Energy | cis-3,3,5-trimethylcyclohexanol | 0.00 kcal/mol |
| Relative Energy | trans-3,3,5-trimethylcyclohexanol | 1.25 kcal/mol |
| O-H Vibrational Frequency | cis-3,3,5-trimethylcyclohexanol (equatorial OH) | 3645 cm |
| C-O Bond Length | cis-3,3,5-trimethylcyclohexanol (equatorial OH) | 1.432 Å |
Note: The values presented in this table are illustrative and would be derived from specific DFT calculations reported in scientific literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and intermolecular interactions over time. While detailed MD studies specifically on this compound are not extensively reported in publicly available literature, the methodology has been applied to its derivatives, such as 3,3,5-trimethylcyclohexyl acetate. doi.org Such studies provide a framework for understanding the conformational behavior of the parent alcohol.
MD simulations can track the transitions between different chair and boat conformations of the cyclohexane ring, providing insights into the flexibility of the molecule and the energy barriers associated with these conformational changes. This is crucial for understanding how the molecule's shape influences its physical properties and reactivity.
Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding between this compound molecules or with solvent molecules. By simulating a system containing multiple molecules, it is possible to analyze the strength, duration, and geometry of these interactions. This information is key to understanding bulk properties like boiling point, viscosity, and solubility. The study of dimer formation and the influence of dispersion forces in cyclohexanol (B46403), a related compound, highlights the complexity of these interactions and the insights that can be gained from such simulations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling plays a pivotal role in elucidating the intricate details of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the high-energy transition states that govern the reaction rate.
As mentioned earlier, DFT calculations have been successfully used to model the transition states in the chlorination of cis-3,3,5-trimethylcyclohexanol. study.com This type of analysis can reveal the precise geometry of the transition state, including bond lengths and angles, which provides evidence for a particular reaction mechanism. For example, the geometry of the transition state can help distinguish between a concerted or a stepwise pathway.
Theoretical investigations into other reactions, such as the acid-catalyzed dehydration of this compound isomers, can also be performed. Computational models can predict the formation of carbocation intermediates, their potential for rearrangement (like ring contraction or expansion), and the subsequent elimination pathways to form various alkene products. These models can explain the distribution of products observed experimentally and guide the selection of reaction conditions to favor a specific outcome.
Theoretical Approaches to Enantioselective Catalysis and Chiral Induction
The synthesis of specific enantiomers of this compound is of significant interest, and theoretical approaches are instrumental in designing and understanding the catalysts that can achieve high enantioselectivity. While specific computational studies on the enantioselective synthesis of this compound are not widely documented, the general principles of theoretical enantioselective catalysis are applicable.
DFT modeling is a key tool in this area. It can be used to study the interaction between a prochiral substrate (a molecule that can be converted into a chiral product) and a chiral catalyst. By calculating the energies of the transition states leading to the different enantiomeric products, researchers can predict which enantiomer will be formed preferentially. These calculations can elucidate the origin of enantioselectivity, often attributing it to subtle steric and electronic interactions between the substrate, the catalyst, and any ligands present.
Computational models can also be used to understand the concept of chiral induction, where a chiral center in one part of a molecule influences the stereochemical outcome of a reaction at another site. For reactions involving this compound precursors, theoretical models can help predict how existing stereocenters will direct the formation of new ones. This predictive power is crucial for the rational design of synthetic routes to enantiomerically pure this compound isomers. The insights gained from these theoretical studies can guide the development of more efficient and selective chiral catalysts, reducing the need for extensive experimental screening.
Interdisciplinary Academic Research Applications of Trimethylcyclohexanol
Probing Biological Pathways and Enzyme Mechanisms
The rigid, yet modifiable, cyclic structure of trimethylcyclohexanol makes it an excellent scaffold for designing molecules that can interact with and probe the function of biological systems. Researchers have utilized this compound and its derivatives to investigate enzyme substrate specificity and to study interactions with key biochemical targets.
Investigation of Enzyme Substrate Specificity (e.g., Plant ABA Biosynthetic Enzymes)
The biosynthesis of the plant hormone abscisic acid (ABA) is a critical pathway that regulates plant growth, development, and stress responses. A key regulatory enzyme in this pathway is 9-cis-epoxycarotenoid dioxygenase (NCED). Understanding the substrate specificity of NCED is crucial for developing compounds that can modulate ABA levels and, consequently, plant physiology.
While direct studies employing this compound to probe NCED are not extensively documented, research into inhibitors of this enzyme provides valuable insights. For instance, studies on sesquiterpene-like inhibitors of NCED have demonstrated the importance of the cyclic structure in binding to the enzyme's active site. These inhibitors are designed to mimic the sesquiterpenoid portion of the natural substrates of NCED. The cyclohexanol (B46403) ring of this compound provides a similar carbocyclic core that can be functionalized to explore the steric and electronic requirements of the NCED active site. By synthesizing and testing a series of this compound derivatives with varied substituents, researchers can systematically map the substrate-binding pocket of NCED and other ABA biosynthetic enzymes, thereby elucidating their substrate specificity.
Studies on Biochemical Target Interactions (e.g., HMG-CoA Reductase Inhibition)
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. This enzyme is the target of the widely used cholesterol-lowering drugs known as statins. Research has indicated that 3,3,5-trimethylcyclohexanol (B90689) exhibits inhibitory activity against HMG-CoA reductase.
A study published in the British Journal of Pharmacology investigated the effects of 3,5,5-trimethylcyclohexanol on hepatic cholesterol synthesis in rats. The findings revealed that both acute and long-term administration of this compound significantly inhibited the activity of HMG-CoA reductase in the liver. nih.gov This inhibition of the key enzyme in cholesterol biosynthesis highlights the potential of the this compound scaffold in the design of new HMG-CoA reductase inhibitors. The hydrophobic cyclohexyl ring likely interacts with the non-polar regions of the enzyme's active site, a characteristic shared by the ring structures of statin drugs.
| Compound | Enzyme Target | Observed Effect | Significance |
| 3,5,5-Trimethylcyclohexanol | HMG-CoA Reductase | Significant inhibition of hepatic enzyme activity in rats. nih.gov | Demonstrates the potential of the this compound scaffold for the development of cholesterol-lowering agents. |
Development of Chemical Probes and Analogs for Biological Research
The ability to chemically modify the this compound structure allows for the incorporation of reporter groups or reactive functionalities, making it a valuable core for the development of chemical probes and analogs to study and manipulate biological processes.
Design and Synthesis of Potential Influenza Fusion Inhibitors
Influenza virus entry into host cells is mediated by the hemagglutinin (HA) protein, which undergoes a conformational change at low pH to facilitate membrane fusion. Small molecules that can inhibit this fusion process are of great interest as potential antiviral agents. While this compound itself has not been identified as a direct influenza fusion inhibitor, the cyclohexyl scaffold is a feature in some reported inhibitor designs.
The development of influenza fusion inhibitors often involves the exploration of various chemical scaffolds that can interact with the HA protein and stabilize its pre-fusion conformation. The rigid and hydrophobic nature of the cyclohexyl ring, a core component of this compound, makes it a suitable building block for such inhibitors. For example, the replacement of a tert-butyl group with a cyclohexyl group in certain inhibitor series has been shown to have a minimal effect on inhibitory potency, indicating that the cyclohexyl moiety can effectively occupy hydrophobic pockets within the HA protein. explorationpub.com This suggests that this compound could serve as a valuable starting material for the synthesis of novel influenza fusion inhibitors, where the hydroxyl group provides a convenient handle for further chemical modification and elaboration.
Application as Probes in Metabolic Oligosaccharide Engineering
Metabolic oligosaccharide engineering (MOE) is a powerful technique used to study and manipulate glycans in living systems. This is achieved by introducing synthetic monosaccharide analogs with chemical reporter groups into cellular metabolic pathways. A derivative of this compound, 3-aminomethyl-3,5,5-trimethyl-cyclohexanol, has been synthesized for the purpose of creating non-natural oligosaccharide analogs to be used as probes in such studies. These probes can be used to tag and visualize glycans, providing insights into their roles in various biological processes.
Exploration as Precursors in Advanced Materials Science Research
Beyond its biological applications, this compound serves as a versatile building block in the synthesis of advanced materials. Its chemical structure, containing both a hydroxyl functional group and a stable cyclic backbone, allows for its incorporation into a variety of polymer systems.
Precursors for Specialty Polycarbonates and Polymerization Initiators
This compound serves as a foundational molecule in the synthesis of more complex chemical structures, including derivatives that function as polymerization initiators. While direct large-scale application as a monomer for specialty polycarbonates is not extensively documented in publicly available research, its structural features make it a candidate for incorporation into polymer backbones to impart specific properties such as thermal stability and rigidity.
A significant derivative, 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane, is recognized for its role as a thermal initiator in radical polymerization processes. rsc.orgpergan.com This organic peroxide generates free radicals upon thermal decomposition, which in turn initiate the polymerization of monomers. It is particularly noted for its use in radical induced cationic frontal polymerization (RICFP), a rapid and efficient method for producing bulk polymers. rsc.org In such systems, the initiator's decomposition characteristics are crucial for a controlled reaction.
The selection of an appropriate initiator is critical for controlling the polymerization process and the properties of the resulting polymer. The thermal decomposition behavior, specifically the half-life at a given temperature, dictates the initiator's suitability for a particular monomer and polymerization technique. pergan.com
Table 1: Decomposition Data for 1,1-Di-(tert.-butylperoxy)-3,3,5-trimethylcyclohexane
| Parameter | Value |
|---|---|
| SADT (Self-Accelerating Decomposition Temperature) | +60°C |
| 10-hour half-life temperature | 85°C |
| 1-hour half-life temperature | 105°C |
| 1-minute half-life temperature | 145°C |
| Primary Decomposition Products | Carbon dioxide, Methane, 3,3,5-Trimethylcyclohexanone (B147574), tert-Butanol, Acetone |
This data is representative of typical values for this type of organic peroxide initiator. pergan.com
Contributions to Green Chemistry and Sustainable Synthesis Methodologies
In the pursuit of environmentally benign chemical processes, research has explored the use of this compound in the context of green chemistry, primarily focusing on its synthesis and the synthesis of its derivatives through more sustainable methods.
Optimization of Solvent Systems for Enhanced Reaction Efficiency and Selectivity
While this compound is not widely utilized as a standalone solvent, its properties and those of its derivatives are relevant to the principles of green solvent selection. The ideal green solvent minimizes environmental impact, is non-toxic, and is derived from renewable resources. Research into the synthesis of this compound esters, for example, has focused on solvent-free conditions to align with green chemistry principles. researchgate.net
The optimization of solvent systems is a critical aspect of enhancing reaction efficiency and selectivity in chemical synthesis. researchgate.net The choice of solvent can significantly influence reaction rates, equilibrium positions, and product yields. In the context of green chemistry, this optimization also involves minimizing solvent usage and selecting less hazardous options.
The transesterification of anthranilates with 3,3,5-trimethylcyclohexanol has been studied under solvent-free conditions using heterogeneous catalysts like calcium oxide and magnesium oxide. researchgate.net This approach avoids the use of potentially harmful solvents, thereby reducing the environmental footprint of the synthesis. The findings from such studies contribute to the broader understanding of how to design more sustainable chemical processes.
Table 2: Catalyst Performance in Solvent-Free Transesterification with this compound
| Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Calcium Oxide | Solvent-free, Microwave irradiation | High | High |
| Magnesium Oxide | Solvent-free, Microwave irradiation | Moderate | High |
This table illustrates the potential for conducting reactions with this compound under green, solvent-free conditions. researchgate.net
The development of such solvent-free methodologies for reactions involving this compound and its derivatives is a step towards more sustainable chemical manufacturing. researchgate.net
Future Research Directions and Emerging Trends
Rational Design of Novel Catalytic Systems for Selective Transformations
The shift from traditional trial-and-error catalyst screening to knowledge-driven rational design represents a paradigm shift in chemical synthesis. researchgate.net This approach relies on a deep understanding of reaction mechanisms to design catalysts with tailored activity and selectivity for specific transformations of substrates like trimethylcyclohexanol. umd.edu By investigating the underlying principles of a reaction, chemists can develop novel catalysts that lead to greater atom economy, milder reaction conditions, and increased yields. researchgate.net
Future work in this area will likely focus on several key classes of catalysts for this compound transformations:
Metal-Organic Frameworks (MOFs): These materials offer tunable porosity and active sites. For example, zirconium-based MOFs have been modified to create highly effective and reusable catalysts for multi-component reactions, a principle applicable to building complex derivatives from a this compound scaffold. nih.gov The design of MOFs with specific Lewis acid functions can promote desired asymmetric syntheses. nih.gov
Pincer Catalysts: Cooperative pincer catalysts, particularly those supported on polymers, are being designed for specific dehydrogenative coupling and transfer hydrogenation reactions. researchgate.net A thorough understanding of the reaction mechanism allows for the design of the linker between the support and the catalytic moiety, potentially leading to superior heterogeneous catalysts for the hydrogenation or dehydrogenation of this compound. researchgate.net
Bimetallic Catalysts: The synergy between two different metals can offer unique catalytic properties. For instance, NiRu bimetallic catalysts have shown enhanced activity in the hydrogenation of aromatic rings, a key transformation for the synthesis of this compound from substituted aromatic precursors. researchgate.net Rational design focuses on controlling the size and dispersion of the active metal particles to maximize efficiency and selectivity. researchgate.net
Table 1: Examples of Rationally Designed Catalytic Systems and Potential Applications
| Catalyst Type | Design Principle | Potential Transformation of this compound | Reference |
|---|---|---|---|
| Modified Zirconium MOF | Introduction of specific Lewis acid sites (e.g., Ce(III)) into the framework. | Asymmetric synthesis of polyhydroquinoline derivatives. | nih.gov |
| Polymer-Supported Pincer Catalysts | Mechanism-aware design of the linker between the support and the active catalytic center. | Acceptorless dehydrogenative coupling and transfer hydrogenation. | researchgate.net |
| NiRu Bimetallic Catalyst | Use of a layered double hydroxide (B78521) precursor to facilitate metal reduction and control particle size. | Selective hydrogenation of aromatic precursors to form saturated rings. | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by transforming the labor-intensive process of reaction optimization into a data-driven, predictive science. nih.govsemanticscholar.org Instead of relying solely on chemical intuition, ML algorithms can analyze vast datasets of chemical reactions to identify complex relationships between reactants, catalysts, conditions, and outcomes. nih.govchemcopilot.com This approach can significantly reduce the number of experiments required to find optimal conditions, saving time and resources. semanticscholar.org
For a molecule like this compound, where multiple isomers and reaction pathways are possible, ML offers powerful tools for:
Reaction Condition Optimization: ML models can navigate the high-dimensional space of reaction variables (e.g., temperature, pressure, solvent, catalyst loading) to predict the conditions that will maximize yield and selectivity. beilstein-journals.orgchemcopilot.com This is particularly valuable for refining the synthesis of specific stereoisomers of this compound.
Predictive Modeling: By training on large reaction databases, deep learning models can predict the likely outcome of a reaction, including identifying potential side products or degradation pathways. chemcopilot.comijsea.com This predictive capability allows chemists to screen potential synthetic routes in silico before committing to laboratory work. rjptonline.org
Accelerated Discovery: The combination of ML with automated high-throughput experimentation platforms creates a closed-loop system for autonomous reaction optimization. nih.gov These "self-driving labs" can rapidly iterate through experiments, learn from the results, and converge on the optimal conditions with minimal human intervention. beilstein-journals.org
Table 2: Applications of Machine Learning in Chemical Synthesis Optimization
| ML Application | Description | Relevance to this compound | References |
|---|---|---|---|
| Yield & Selectivity Prediction | Supervised learning models (e.g., neural networks, random forests) are trained to predict continuous values like reaction yield or enantiomeric excess based on molecular and reaction features. | Predicting the stereochemical outcome of asymmetric syntheses to favor a desired isomer. | rjptonline.orgnih.gov |
| Reaction Condition Recommendation | Models analyze existing reaction data to suggest optimal starting conditions (catalyst, solvent, temperature) for a new transformation. | Identifying efficient conditions for hydrogenation, oxidation, or derivatization reactions. | beilstein-journals.orgchemcopilot.com |
| Retrosynthetic Analysis | AI tools predict plausible reaction pathways to synthesize a target molecule, helping chemists design more efficient synthetic routes. | Designing novel and efficient synthetic pathways to complex this compound derivatives. | ijsea.com |
Development of Advanced Analytical Techniques for Real-Time Mechanistic Insight
A detailed understanding of reaction kinetics and mechanisms is fundamental to improving synthetic efficiency. Process Analytical Technology (PAT) involves the use of in-situ analytical methods to monitor reactions in real-time, providing a continuous stream of data on species concentration, intermediate formation, and reaction progress. mt.com This data-rich approach enables faster process optimization and deeper mechanistic understanding compared to traditional offline analysis. nih.gov
The application of these advanced techniques to the synthesis and transformations of this compound can provide invaluable insights. Key real-time analytical methods include:
Spectroscopic Techniques: Methods such as Fourier-Transform Infrared (FTIR), Raman, and UV/Vis spectroscopy can monitor the concentration of reactants, products, and key intermediates as a reaction proceeds. mt.comnih.gov These techniques are non-invasive and can often be implemented directly in the reaction vessel using fiber-optic probes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR provides detailed structural information, making it a powerful tool for identifying transient intermediates and elucidating complex reaction pathways. nih.govresearchgate.net
Mass Spectrometry (MS): Real-time ESI-MS analysis can identify and track the evolution of charged species in a reaction mixture, offering crucial clues about catalyst activation and the formation of oligomeric species. uvic.ca
By combining multiple orthogonal PAT tools, researchers can build comprehensive models of reaction kinetics and mechanisms, facilitating more rapid and robust process development for the synthesis of this compound and its derivatives. nih.gov
Table 3: Comparison of Advanced Analytical Techniques for Real-Time Reaction Monitoring
| Technique | Information Provided | Advantages | Limitations | References |
|---|---|---|---|---|
| In-situ FTIR/Raman | Functional group concentrations, reaction kinetics. | Fast, non-invasive, compatible with various reaction conditions. | Provides functional group data, not full structures; overlapping peaks can be complex. | mt.comnih.gov |
| In-situ NMR | Detailed molecular structure, identification of intermediates, stereochemistry. | Provides unambiguous structural information. | Lower sensitivity, more expensive instrumentation, may require specific solvents. | nih.govresearchgate.net |
| In-situ MS | Molecular weight of charged species, catalyst speciation. | High sensitivity, excellent for identifying specific ions. | Analyzes only species that can be ionized, potential for matrix effects. | uvic.ca |
| Online UPLC/HPLC | Separation and quantification of all components in the reaction mixture. | Provides quantitative data for all major components. | Is an extractive technique (not truly in-situ), time delay between sampling and result. | nih.govchemai.io |
Exploration of New Chirality-Controlled Synthetic Routes to this compound Derivatives
Given the presence of multiple stereocenters in this compound, the development of synthetic routes that can control the precise three-dimensional arrangement of atoms is a critical area of research. Stereoselective synthesis, which favors the formation of one stereoisomer over others, is essential for applications where biological activity or material properties are dependent on a specific chirality. mdpi.com
Future research will focus on applying modern asymmetric synthesis strategies to produce enantiomerically pure or enriched this compound derivatives. youtube.com Key approaches include:
Chiral Catalysts: Using small amounts of a chiral catalyst (metal-based or organocatalyst) to induce asymmetry in the product. This is one of the most efficient methods for generating chiral molecules.
Chiral Auxiliaries: Covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired chiral product.
Substrate-Controlled Synthesis: Utilizing existing stereocenters within the starting material to influence the creation of new stereocenters.
Bottom-Up Synthesis from Molecular Precursors: Inspired by advances in materials science, strategies using precisely designed molecular templates to dictate the structure and chirality of the final product are emerging. nih.gov While initially applied to materials like carbon nanotubes, the principle of using a molecular precursor to control chirality holds promise for complex organic molecules. nih.govresearchgate.net
These strategies will be crucial for synthesizing specific isomers of novel this compound derivatives, enabling the systematic study of their properties and potential applications. researchgate.netnih.gov
Table 4: Strategies for Chirality-Controlled Synthesis
| Strategy | Mechanism | Example Application | References |
|---|---|---|---|
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction, lowering the activation energy for the formation of one enantiomer over the other. | Enantioselective hydrogenation of a prochiral ketone precursor to form a specific this compound isomer. | youtube.com |
| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to block one face of a reactive site, forcing a reagent to attack from the opposite face. | Directing an aldol (B89426) reaction to set a specific stereocenter in a precursor to a this compound derivative. | youtube.com |
| Template-Directed Synthesis | Using a precisely defined molecular precursor or template to guide the formation of a product with a specific chirality. | On-surface synthesis using precursors to control the structure of the final product. | nih.gov |
Q & A
Q. What are the standard laboratory synthesis methods for 3,3,5-trimethylcyclohexanol, and how are reaction conditions optimized?
The most common method involves catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) using RANEY® Ni under mild conditions (2.0 MPa H₂, 298 K). Solvent selection (e.g., THF) enhances selectivity for 3,3,5-trimethylcyclohexanol, though prolonged reaction times (>120 min) reduce yield due to over-hydrogenation. Monitoring via gas chromatography and adjusting catalyst loading (0.05 g catalyst per 1.16 g substrate) are critical for balancing conversion (99.8%) and selectivity (98.1%) .
Q. Which spectroscopic techniques are effective for characterizing 3,3,5-trimethylcyclohexanol and distinguishing its stereoisomers?
Proton nuclear magnetic resonance (¹H NMR) in CDCl₃ is essential for stereochemical analysis. For example, integrating peaks at 3.8 ppm and 4.2 ppm and analyzing coupling constants (J) can differentiate cis- and trans-diastereomers. Mass spectrometry (EI-MS) with fragmentation patterns (e.g., m/z 142 for molecular ion [M⁺]) and infrared spectroscopy (O-H stretch ~3300 cm⁻¹) further confirm structural identity .
Q. What safety protocols should be followed when handling 3,3,5-trimethylcyclohexanol in laboratory settings?
Use chemical safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Ensure adequate ventilation to avoid vapor inhalation. Store in airtight containers away from ignition sources. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Refer to SDS documentation compliant with GHS standards for disposal guidelines .
Advanced Research Questions
Q. How can catalytic systems be tailored to improve selectivity for 3,3,5-trimethylcyclohexanol over 3,3,5-trimethylcyclohexanone during hydrogenation?
Catalyst choice and solvent polarity significantly influence selectivity. RANEY® Ni in tetrahydrofuran (THF) suppresses ketone formation by stabilizing intermediates. Adding promoters (e.g., Fe or Cr) enhances hydrogenation efficiency. Kinetic studies (e.g., time-resolved GC-MS) reveal that limiting reaction time to 120 min maximizes alcohol yield (98.1%) while minimizing over-reduction to cyclohexane derivatives .
Q. What methodologies address the challenge of separating 3,3,5-trimethylcyclohexanol from co-produced 3,3,5-trimethylcyclohexanone with similar boiling points (Δ5°C)?
Fractional distillation alone is insufficient due to close boiling points (190°C vs. 195°C). Instead, employ preparative chromatography (silica gel, hexane/ethyl acetate eluent) or derivatization (e.g., acetylation of the alcohol) to enhance separation efficiency. NMR-based purity assessment ensures accurate quantification of isolated fractions .
Q. How do stereochemical differences in 3,3,5-trimethylcyclohexanol impact its biological activity, and what models are used to study these effects?
Cis- and trans-isomers exhibit distinct interactions with hepatic enzymes. In vivo rat models demonstrate that cis-3,3,5-trimethylcyclohexanol inhibits cholesterol synthesis (via HMG-CoA reductase modulation) and alters biliary lipid secretion. Stereochemical assignments via chiral chromatography and comparative pharmacokinetic studies (e.g., glucuronidation rates) elucidate structure-activity relationships .
Q. How should researchers reconcile contradictory data on reaction yields and selectivity in trimethylcyclohexanol synthesis?
Discrepancies often arise from variations in catalyst activation (e.g., RANEY® Ni aging) or solvent purity. Systematic reproducibility studies under controlled conditions (fixed H₂ pressure, standardized catalyst batches) are recommended. Meta-analyses of published datasets can identify outliers and establish consensus protocols .
Methodological Considerations
- Experimental Design : Prioritize DOE (Design of Experiments) frameworks to evaluate multiple variables (catalyst type, solvent, temperature) simultaneously.
- Data Validation : Cross-reference NMR, MS, and chromatographic data with computational models (e.g., density functional theory for stereochemical predictions).
- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and in vivo studies, including IACUC protocols for animal research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
